molecular formula C14H19F2N7O2S B2392013 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 1040651-07-7

4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B2392013
CAS No.: 1040651-07-7
M. Wt: 387.41
InChI Key: PZVSZNZVSHIGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a piperazine ring, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Biochemical Pathways

Without knowledge of the specific targets of this compound, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been known to affect a variety of pathways, including signal transduction, metabolic processes, and cell cycle regulation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on the compound’s targets and mode of action, it’s difficult to predict how these factors would affect the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 3,4-difluorobenzyl chloride with sodium azide under suitable conditions to form the tetrazole ring.

    Piperazine Ring Formation: The piperazine ring can be synthesized by reacting ethylenediamine with appropriate reagents.

    Sulfonamide Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring opening.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating mixtures (nitric acid and sulfuric acid) are commonly used.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the tetrazole ring.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme interactions and receptor binding due to its sulfonamide group, which is known to interact with biological targets.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could be a candidate for drug development, especially for targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of other chemical products.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide
  • 1-[(3,4-Difluorophenyl)methyl]-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide
  • 1-[(3,4-Difluorophenyl)methyl]hydrazine

Uniqueness

The uniqueness of this compound lies in its combination of a tetrazole ring, piperazine ring, and sulfonamide group. This combination provides a versatile framework for various chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-N,N-dimethylpiperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2N7O2S/c1-20(2)26(24,25)22-7-5-21(6-8-22)10-14-17-18-19-23(14)11-3-4-12(15)13(16)9-11/h3-4,9H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVSZNZVSHIGOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.